麻痹性贝类毒素-1

描述

Gonyautoxin-1 (GTX-1) is one of the eight molecules assigned to the group of gonyautoxins . It is a toxic molecule naturally produced by several marine dinoflagellates species . It is part of the group of saxitoxins, a large group of neurotoxins . Ingestion of gonyautoxins through consumption of mollusks contaminated by toxic algae can cause a human illness called paralytic shellfish poisoning (PSP) .

Synthesis Analysis

While gonyautoxins are naturally available, a synthesis procedure of some of them is known as well . For example, Gonyautoxin 2 can be synthesized from L-serine methyl ester, via gonyautoxin 3 . In this process, firstly the L-serine methyl ester is treated with aldehyde, so that it can react to close the ring structure . The formed allyl is deprotected by the addition of SO3CH2CCl3 . Subsequently, a RH-catalyzed amination reaction with guanidine is followed, forming the tricyclic frame of GTX-3 .Molecular Structure Analysis

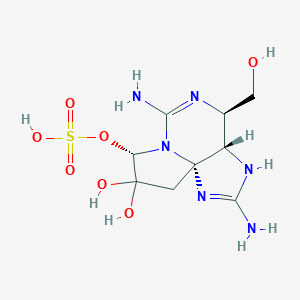

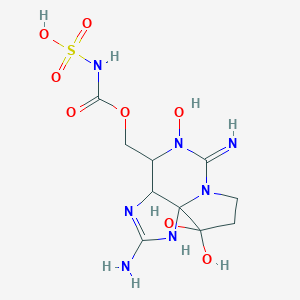

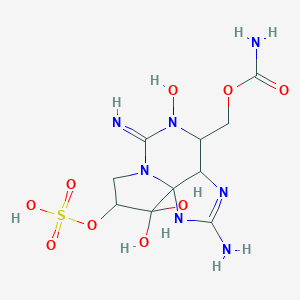

As part of the group of saxitoxins, the gonyautoxins have their structure based on the 2,6-diamino-4-methyl-pyrollo [1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents, some of them only by a mere stereoisomerism such as GTX-2 and GTX-3 .Chemical Reactions Analysis

The unusual gas-phase dissociation behavior of two epimer pairs of protonated gonyautoxins (GTX) following electrospray ionization in comparison to their deprotonated counterparts has been studied .Physical And Chemical Properties Analysis

Gonyautoxin-1 has a molecular formula of C10H17N7O9S . Its average mass is 411.349 Da and its monoisotopic mass is 411.080841 Da . It has a density of 2.6±0.1 g/cm3 . Its molar refractivity is 78.6±0.5 cm3 . It has 16 H bond acceptors and 10 H bond donors . It has 5 freely rotating bonds . Its polar surface area is 263 Å2 . Its polarizability is 31.2±0.5 10-24 cm3 . Its surface tension is 177.1±7.0 dyne/cm . Its molar volume is 159.8±7.0 cm3 .科学研究应用

神经肌肉传递:包括GTX1在内的GTX抑制运动神经冲动传导并抑制终板电位(EPP)(Chimi, Katsuda, Taba, & Niiya, 1987).

心血管作用:在兔子中,GTX可以产生短暂的心律失常和低血压,可能导致阵发性室性心动过速、颤动和扑动(Katsuda, Taba, & Chimi, 1984).

麻痹性贝类毒素的合成:与GTX1相关的(+)-麻痹性贝类毒素3的合成有助于制备其他天然存在的麻痹性贝类毒素和设计类似物(Mulcahy & Du Bois, 2008).

肛门括约肌松弛:将与GTX1密切相关的GTX 2/3注射到肛门括约肌中会导致立即松弛和肛门张力显着下降(Garrido et al., 2004).

毒理学:GTX1的比毒性为5,000 MU/mg,与河豚毒素和四氢萘毒素等其他毒素相当(Noguchi, Ueda, Hashimoto, & Seto, 1981).

肠道通透性:GTX 2/3异构体通过细胞间通路渗透肠道,导致跨上皮电阻适度下降(Torres et al., 2007).

肛裂治疗:GTX1可有效治疗急性和慢性肛裂,为保守、手术和肉毒杆菌毒素疗法提供了一种安全有效的替代方案(Garrido et al., 2007; Garrido et al., 2005).

海洋生物中的次要毒素:GTX1是黄道蟹Atergatis floridus中的次要毒素(Noguchi, Uzu, Daigo, Shida, & Hashimoto, 1984).

慢性紧张型头痛治疗:GTX1局部浸润可安全有效地治疗慢性紧张型头痛(Lattes et al., 2009).

生物毒素检测:GTX1/4检测的适体传感器为传统分析方法提供了快速替代方案(Gao et al., 2016).

磺酰氨基甲酰基部分研究:与GTX1相关的GTX-VIII具有氨基甲酰基N-硫酸盐共轭物,有助于理解兴奋性膜上的相互作用(Shimizu, Kobayashi, Genenah, & Oshima, 1984).

检测方法:离子淌度质谱(IM-MS)和改进的固相萃取程序等新技术用于检测和分析GTX(Poyer et al., 2016; Biré, Krys, Frémy, & Dragacci, 2003).

稳定性研究:GTX可以在低温酸性条件下储存,GTX 2和3在0°C以上表现出最高的稳定性(Louzao et al., 1994).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4+,5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZZBUBVEGHJKI-XXKOCQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gonyautoxin-1 | |

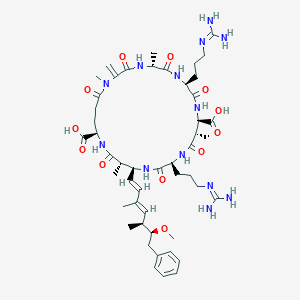

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

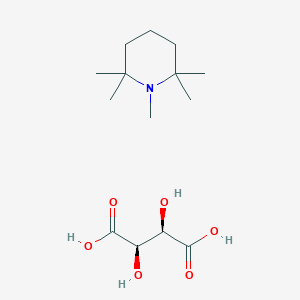

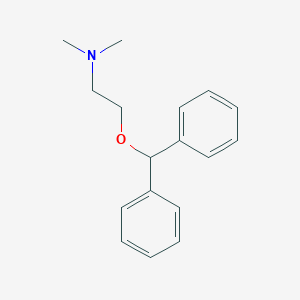

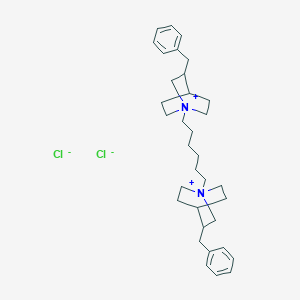

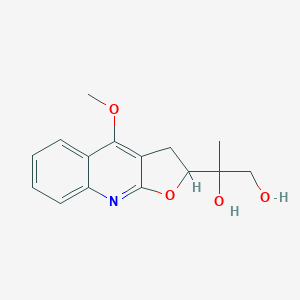

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。